1-Methyl-N-pentyl-1H-pyrazol-3-amine
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Overview
Description
1-Methyl-N-pentyl-1H-pyrazol-3-amine is a chemical compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is particularly interesting due to its unique structure, which includes a methyl group and a pentyl chain attached to the pyrazole ring. It is used as an intermediate in the synthesis of various pharmaceuticals, agrochemicals, and dyestuffs .
Preparation Methods
The synthesis of 1-Methyl-N-pentyl-1H-pyrazol-3-amine typically involves the reaction of 1-methyl-1H-pyrazol-3-amine with pentyl halides under basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or dimethylformamide (DMF) at elevated temperatures. Industrial production methods may involve continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-Methyl-N-pentyl-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding pyrazole oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride to yield reduced pyrazole derivatives.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atom of the pyrazole ring, leading to the formation of various substituted pyrazoles. Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. .
Scientific Research Applications
1-Methyl-N-pentyl-1H-pyrazol-3-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical drugs, particularly those targeting neurological and inflammatory conditions.
Industry: The compound is used in the production of agrochemicals and dyestuffs, contributing to the development of new pesticides and colorants .
Mechanism of Action
The mechanism of action of 1-Methyl-N-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby affecting cellular processes such as proliferation and apoptosis .
Comparison with Similar Compounds
1-Methyl-N-pentyl-1H-pyrazol-3-amine can be compared with other similar compounds in the pyrazole family, such as:
1-Methyl-1H-pyrazol-3-amine: Lacks the pentyl chain, making it less hydrophobic and potentially less bioavailable.
3-Amino-1-methyl-1H-pyrazole: Contains an amino group at the 3-position, which may alter its reactivity and biological activity.
1-Methyl-4-piperidone: A structurally similar compound with different functional groups, leading to distinct chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological characteristics .
Properties
Molecular Formula |
C9H17N3 |
---|---|
Molecular Weight |
167.25 g/mol |
IUPAC Name |
1-methyl-N-pentylpyrazol-3-amine |
InChI |
InChI=1S/C9H17N3/c1-3-4-5-7-10-9-6-8-12(2)11-9/h6,8H,3-5,7H2,1-2H3,(H,10,11) |
InChI Key |
HYTBHKKILWXGFP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=NN(C=C1)C |
Origin of Product |
United States |
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